molecular formula C16H16O3 B14719542 2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione CAS No. 6341-52-2

2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione

Cat. No.: B14719542
CAS No.: 6341-52-2
M. Wt: 256.30 g/mol
InChI Key: YFMHHXGMBVWMJG-BQYQJAHWSA-N
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Description

2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione is an organic compound with the molecular formula C16H16O3 and a molecular weight of 256.296 g/mol This compound is characterized by its cyclohexane-1,3-dione core, substituted with an acetyl group at the 2-position and a phenylethenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione typically involves the Knoevenagel condensation reaction. This reaction is a nucleophilic addition of an active methylene compound to a carbonyl group of either aldehydes or ketones, followed by a dehydration reaction . The reaction conditions often include the use of primary or secondary amines as catalysts, which react with the aldehyde or ketone to generate an iminium ion intermediate. This intermediate is then attacked by the enolate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Knoevenagel condensation reaction is a well-established method in organic synthesis and can be scaled up for industrial applications. The reaction typically requires controlled conditions, including temperature and pH, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes, such as p-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the breakdown of the amino acid tyrosine . By inhibiting this enzyme, the compound can disrupt metabolic pathways and exert its biological effects.

Comparison with Similar Compounds

2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione can be compared with other similar compounds, such as:

Properties

CAS No.

6341-52-2

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione

InChI

InChI=1S/C16H16O3/c1-11(17)16-14(18)9-13(10-15(16)19)8-7-12-5-3-2-4-6-12/h2-8,13,16H,9-10H2,1H3/b8-7+

InChI Key

YFMHHXGMBVWMJG-BQYQJAHWSA-N

Isomeric SMILES

CC(=O)C1C(=O)CC(CC1=O)/C=C/C2=CC=CC=C2

Canonical SMILES

CC(=O)C1C(=O)CC(CC1=O)C=CC2=CC=CC=C2

Origin of Product

United States

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